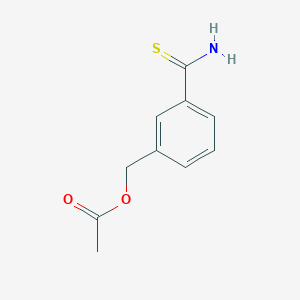

3-(Acetoxymethyl)thiobenzamide

Description

Contextualization as a Substituted Thiobenzamide (B147508)

The core of the molecule is its thiobenzamide structure, a derivative of benzene (B151609) where an amide group has had its oxygen atom replaced by sulfur, and which is further substituted on the aromatic ring.

Thioamides, the class of compounds to which thiobenzamide belongs, are sulfur analogs of amides and serve as crucial intermediates and building blocks in organic synthesis. mdpi.commdpi.com Their unique reactivity, stemming from the properties of the carbon-sulfur double bond, distinguishes them from their amide counterparts. nih.gov The C=S bond is weaker and longer than a C=O bond, and sulfur is a poorer hydrogen bond acceptor than oxygen. nih.govresearchgate.net These characteristics make thioamides more reactive towards both nucleophiles and electrophiles. nih.gov

The transformation of amides into thioamides is a fundamental reaction, often accomplished using reagents like Lawesson's reagent or phosphorus pentasulfide. mdpi.comnih.govrsc.org Thioamides are pivotal in the synthesis of various sulfur-containing heterocycles, such as thiazoles, which are core structures in many biologically active molecules. mdpi.comresearchgate.netresearchgate.netchemicalbook.com Their utility extends to peptide modification, where the substitution of an amide with a thioamide can alter properties like stability and hydrogen bonding capabilities. chemrxiv.orgchemrxiv.orgbohrium.com

Aromatic thioamides, specifically thiobenzamides, are a significant subclass used extensively in the synthesis of complex organic molecules and heterocyclic compounds. nih.govacs.org They serve as precursors for creating important pharmaceutical scaffolds. smolecule.com For instance, substituted thiobenzamides are key starting materials in the synthesis of febuxostat, a drug used for treating gout, by forming the central thiazole (B1198619) ring of the molecule. google.com The reactivity of the thioamide group, combined with the stability of the benzene ring, makes these compounds versatile synthons. researchgate.net Various methods have been developed for their synthesis, including the reaction of benzonitriles with thioacetamide (B46855) or the thionation of the corresponding benzamides. nih.govnih.govgoogle.com

Role of the Acetoxymethyl Moiety in Complex Organic Structures

The second key feature of 3-(Acetoxymethyl)thiobenzamide is the acetoxymethyl group attached to the benzene ring. This group confers its own set of chemical properties and functionalities to the molecule.

The acetoxymethyl (AM) group, with the chemical formula -CH₂OCOCH₃, is an ester-containing functional group. ontosight.aiwikipedia.org It is formally an acetoxy group (-OCOCH₃) linked to a methylene (B1212753) bridge (-CH₂-). This moiety is often used in the design of prodrugs and other bioreversible derivatives. ontosight.ai A well-known application involves masking polar carboxyl groups to enhance membrane permeability. raineslab.com The functionality of the acetoxymethyl group is defined by its susceptibility to hydrolysis, particularly by esterase enzymes, which cleaves the ester bond to release an unstable hydroxymethyl intermediate that then decomposes. raineslab.comnih.gov

The acetoxymethyl group is a widely recognized esterase-sensitive motif used to mask polar functionalities in molecules. raineslab.comnih.gov This strategy is employed to create more lipophilic versions of polar compounds, which can facilitate passage across cellular membranes. raineslab.comresearchgate.net Once inside a cell, endogenous esterase enzymes hydrolyze the acetoxymethyl ester, regenerating the original polar group and releasing formaldehyde (B43269) and acetic acid. raineslab.comnih.gov This "pro-drug" approach has been used to mask phenols and carboxylic acids. ontosight.ainih.gov By temporarily converting a hydrophilic group into a more lipophilic one, this strategy can improve a compound's delivery to a biological target. researchgate.net

Significance of Integrating Thioamide and Acetoxymethyl Functions in Research

The presence of both a thioamide and an acetoxymethyl group within the this compound structure creates a molecule with dual functionality. This specific arrangement, where the acetoxymethyl group is at the meta-position relative to the thioamide, offers potential for complex synthetic strategies and the development of specialized chemical probes.

The thioamide portion provides a reactive handle for constructing heterocyclic systems or for use as a bioisostere of an amide bond in medicinal chemistry. mdpi.comchemrxiv.org Simultaneously, the acetoxymethyl group can function as a latent hydrophilic group. ontosight.airaineslab.com For example, in a research context, the lipophilicity conferred by the acetoxymethyl group could be exploited for delivery, while its subsequent enzymatic cleavage would unmask a more polar hydroxymethyl group. This dual nature makes compounds like this compound interesting subjects for exploring advanced synthetic transformations and for designing molecules with tailored properties for chemical biology applications.

Compound Reference Table

| Compound Name | Functional Groups |

| This compound | Thioamide, Acetoxymethyl |

| Thiobenzamide | Thioamide, Phenyl |

| Thioacetamide | Thioamide, Methyl |

| Lawesson's reagent | Dithiophosphine Ylide |

| Phosphorus pentasulfide | Inorganic Sulfide (B99878) |

| Febuxostat | Carboxylic Acid, Thiazole |

| Fluorescein (B123965) | Phenol (B47542), Xanthene |

| Acetic Anhydride | Carboxylic Anhydride |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-carbamothioylphenyl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-7(12)13-6-8-3-2-4-9(5-8)10(11)14/h2-5H,6H2,1H3,(H2,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLERXYDRELDFAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC(=CC=C1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 3 Acetoxymethyl Thiobenzamide

Intrinsic Reactivity of the Thioamide Functionality

The thioamide group (R-C(S)-NR'R'') is a structural analog of the amide group where the carbonyl oxygen is replaced by sulfur. This substitution imparts distinct reactivity. The C=S bond is longer and weaker than a C=O bond, and sulfur is larger and more polarizable than oxygen. nih.gov Consequently, the thioamide functional group exhibits enhanced nucleophilicity at the sulfur atom and is more susceptible to electrophilic attack. These characteristics are central to its role as a key building block in organic synthesis.

Cyclization Reactions Leading to Heterocycles

The thioamide functionality is a cornerstone in the synthesis of a wide array of sulfur- and nitrogen-containing heterocycles. Its ability to react with various bifunctional electrophiles through cyclocondensation pathways is a well-established and powerful tool in synthetic chemistry.

Thiazole (B1198619) Synthesis: The most classic and widely utilized method for synthesizing thiazole rings from thioamides is the Hantzsch thiazole synthesis. synarchive.com This reaction involves the condensation of a thioamide with an α-halocarbonyl compound, such as an α-haloketone. nih.gov The mechanism proceeds via a nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the halocarbonyl compound. nih.gov This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring. nih.govchemhelpasap.com This method is highly versatile, allowing for the synthesis of thiazoles with various substituents at positions 2, 4, and 5. nih.gov

Alternative methods have also been developed. For instance, trifluoromethanesulfonic acid (TfOH) can catalyze the coupling of α-diazoketones with thioamides to produce 2,4-disubstituted thiazoles under mild, metal-free conditions. organic-chemistry.org Another approach involves the reaction of thioamides with 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides to furnish thiazoles in good yields. organic-chemistry.org

Thiazoline (B8809763) Synthesis: Thiazolines, the partially saturated analogs of thiazoles, can also be synthesized from thioamides. A modular cascade protocol involves the reaction of thiobenzamides with electrophiles like ethyl 4-bromocrotonate. rsc.org The reaction mechanism is initiated by an SN2 substitution of the bromide by the sulfur of the thioamide. rsc.orgnih.gov The resulting intermediate then undergoes an intramolecular Michael addition to form the thiazoline ring. rsc.orgnih.gov This one-pot procedure is efficient and tolerates a wide range of functional groups. acs.org Another strategy involves the formal [3+2] annulation reaction between β-ketothioamides and crotonate-derived sulfur ylides. rsc.org

| Product | Reactants | Key Reagents/Catalysts | General Yields | Reference |

|---|---|---|---|---|

| Thiazole | Thioamide + α-Haloketone | Base | High | synarchive.comnih.govchemhelpasap.com |

| Thiazole | Thioamide + α-Diazoketone | TfOH | Good to Excellent | organic-chemistry.org |

| Thiazoline | Thioamide + Ethyl 4-bromocrotonate | Hexafluoroisopropanol (HFIP), Sodium Acetate (B1210297) | Good to Excellent | rsc.orgnih.gov |

| Thiazoline | Alkene + Thioamide | Bromine (in situ bromination of alkene) | Varies | acs.org |

The synthesis of six-membered 1,3-thiazine heterocycles can be efficiently achieved starting from thioamides. A notable method involves the reaction of thioamides or thiosemicarbazones with propargylic alcohols, catalyzed by boron trifluoride diethyl etherate (BF₃·OEt₂). dntb.gov.uaresearchgate.net This strategy provides a convenient and operationally simple route to 3,4-dihydro-2H-1,3-thiazines in moderate to excellent yields under mild conditions. dntb.gov.ua The proposed mechanism for this transformation is depicted in the figure below.

Iodine can mediate the intramolecular cyclization of appropriately substituted thiobenzamide (B147508) derivatives to form fused heterocyclic systems like imino-2-benzothiophenes. researchgate.net Specifically, the reaction of secondary o-(vinyl)thiobenzamide derivatives with iodine leads to the formation of 1(3H)-imino-2-benzothiophene and 1-imino-1H-2-benzothiopyran derivatives. This transformation relies on the electrophilic nature of iodine to activate the vinyl group, facilitating the intramolecular nucleophilic attack by the sulfur atom of the thioamide moiety. The regioselectivity of the cyclization is influenced by the substitution pattern of the vinyl group. Benzothiophene derivatives are themselves important scaffolds in medicinal chemistry, known for a wide range of therapeutic properties. nih.govias.ac.in

The reaction of thioamides with isatin (B1672199) (1H-indole-2,3-dione) and its derivatives can lead to the formation of 3-substituted-indolin-2-one structures. Isatin possesses two carbonyl groups, and reactions often occur at the C3-carbonyl. While direct reactions of thiobenzamides with isatin are not extensively documented in the provided context, the general reactivity pattern involves the condensation of a nucleophile with the isatin C3-carbonyl group, followed by dehydration. For instance, reactions of isatin with compounds containing a thiocarbonyl moiety, such as thiosemicarbazide, are well-known. nih.gov By analogy, a thiobenzamide could potentially react with isatin under appropriate conditions to form a 3-[amino(phenyl)methylidene]-3H-indol-2-one intermediate, which exists in equilibrium with its tautomeric forms. These 3-substituted-indolin-2-one derivatives are recognized as potent inhibitors of various receptor tyrosine kinases and have applications as anti-inflammatory and antitumor agents. nih.govmdpi.comresearchgate.net

Desulfurization Reactions and Controlled Transformations

The conversion of a thioamide back to its corresponding amide is a key transformation known as desulfurization. This reaction is essentially an oxidation of the thiocarbonyl group to a carbonyl group. A variety of reagents have been developed for this purpose, offering controlled and chemoselective transformations. nih.gov

An efficient and environmentally friendly method for the desulfurization of thioamides utilizes a hydrogen peroxide/zirconium(IV) chloride (H₂O₂/ZrCl₄) reagent system. thieme-connect.comorganic-chemistry.org This protocol is notable for its mild reaction conditions (room temperature), short reaction times (often within minutes), and high yields (up to 99%). organic-chemistry.org The reaction is chemoselective, tolerating a range of other functional groups. thieme-connect.comorganic-chemistry.org The proposed mechanism suggests that ZrCl₄ activates the H₂O₂, making the oxygen atom more electrophilic and facilitating a nucleophilic attack on the thiocarbonyl carbon, likely through a cyclic intermediate that subsequently extrudes sulfur. thieme-connect.com

| Reagent System | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| H₂O₂/ZrCl₄ | Ethanol (B145695), 25°C, minutes | High yields, short reaction time, mild, chemoselective | thieme-connect.comorganic-chemistry.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂, room temperature | Good yields | researchgate.net |

| Eosin Y (photocatalyst) | Visible light, air | Aerobic, metal-free | acs.org |

This controlled transformation is valuable in synthetic strategies where the thioamide group is used as a temporary functional group or as an intermediate that needs to be converted to the more common amide bond in the final steps of a synthesis. researchgate.net

Transformations Involving the Acetoxymethyl Moiety

The acetoxymethyl group at the meta-position of the thiobenzamide ring introduces another reactive site into the molecule. Its reactivity is primarily centered around the ester functionality and the benzylic methylene (B1212753) group.

The acetoxymethyl group is often employed as a prodrug motif, as it can be cleaved by esterases to release a free hydroxymethyl group. This enzymatic hydrolysis is a key feature of its reactivity in biological systems. nih.govresearchgate.net In a synthetic context, the selective cleavage of the acetoxymethyl ester in the presence of a thioamide group presents a challenge due to the sensitivity of the thioamide to both acidic and basic conditions.

Enzymatic Cleavage: Lipases and esterases are potential candidates for the selective hydrolysis of the acetoxymethyl ester under mild, neutral pH conditions, which would likely leave the thioamide group intact. The success of this approach would depend on the substrate specificity of the chosen enzyme.

Chemical Cleavage: Standard methods for ester hydrolysis, such as strong acid or base catalysis, are generally incompatible with the thioamide functionality, which can undergo hydrolysis to the corresponding amide or other degradation products. nih.gov Milder, chemoselective methods could potentially be employed. For instance, palladium-catalyzed deprotection of benzyl-type esters might be adaptable for the cleavage of the acetoxymethyl group under neutral conditions, though this has not been specifically reported for this substrate. mdpi.com The development of a selective chemical cleavage method would require careful optimization to avoid competing reactions at the thioamide.

The acetoxymethyl group, being a benzylic ester, could potentially be used to generate a reactive intermediate for annulation. For instance, under certain conditions, it might be converted into a benzylic electrophile or a radical species that could then undergo an intramolecular cyclization with a suitably positioned nucleophile or radical acceptor.

Furthermore, the oxygen atom of the acetoxymethyl group could act as a directing group in ortho-metalation reactions, although this is less common for meta-substituted systems. If ortho-lithiation were to occur, the resulting organometallic species could then be used in annulation reactions with various electrophiles.

Interplay between Thioamide and Acetoxymethyl Reactivities

The presence of both the thioamide and acetoxymethyl groups on the same aromatic ring leads to a complex interplay of their reactivities, which can be exploited for the development of novel synthetic methodologies.

The dual functionality of 3-(acetoxymethyl)thiobenzamide opens up possibilities for directed reactions and cascade sequences. A hypothetical cascade reaction could be initiated by the selective deprotection of the acetoxymethyl group to unmask a hydroxymethyl functionality. This newly formed alcohol could then participate in an intramolecular reaction with the thioamide group, potentially leading to the formation of a heterocyclic ring system. For example, under acidic or activating conditions, the hydroxymethyl group could cyclize onto the sulfur or nitrogen atom of the thioamide.

Such a cascade, initiated by a specific trigger (e.g., an enzyme or a chemoselective reagent), would be an elegant way to build molecular complexity in a single synthetic operation. The feasibility of such a process would depend on the relative reactivity of the two functional groups under the chosen reaction conditions.

Electronic Effects: The thioamide group is generally considered to be electron-withdrawing through resonance and induction. The acetoxymethyl group (-CH₂OAc) at the meta position exerts a weak electron-withdrawing inductive effect. The combined electron-withdrawing nature of these groups deactivates the aromatic ring towards electrophilic aromatic substitution. The electronic communication between these groups can also influence the reactivity of each other. For example, the electron-withdrawing nature of the thioamide could slightly increase the susceptibility of the ester carbonyl to nucleophilic attack.

Steric Effects: The 3-(acetoxymethyl) group introduces steric bulk in the meta position. While this does not directly shield the thioamide group, it can influence the regioselectivity of reactions on the aromatic ring by disfavoring attack at the adjacent ortho positions (positions 2 and 4). youtube.com This steric hindrance can be a useful tool for controlling the outcome of reactions where multiple sites are available for attack.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| -C(S)NH₂ (Thioamide) | 1 | Electron-withdrawing (Inductive and Resonance) | Moderate | Deactivates the aromatic ring; directs meta to itself in electrophilic substitution. |

| -CH₂OAc (Acetoxymethyl) | 3 | Weakly electron-withdrawing (Inductive) | Moderate | Contributes to the overall deactivation of the ring; can sterically hinder attack at adjacent positions. |

Computational and Theoretical Investigations of 3 Acetoxymethyl Thiobenzamide and Analogs

Conformational Analysis of the Thioamide Bond

The conformation of the thioamide group is a defining feature of its chemical behavior. Unlike the more flexible single bonds, the C-N bond of a thioamide has significant double-bond character, leading to restricted rotation and distinct isomeric forms.

The partial double-bond character of the thioamide C-N bond results in a high rotational barrier, leading to the existence of stable cis and trans isomers. nih.gov Computational studies, particularly those using Density Functional Theory (DFT), have been employed to model the energetic differences between these isomers and the barriers to their interconversion. rsc.orgunisa.it While the trans conformation is often energetically favored in secondary amides, the preference in thioamides can be influenced by the steric and electronic nature of the substituents on the carbon and nitrogen atoms. nih.gov For instance, DFT calculations have been used to create predictive models suggesting that sterically demanding substituents can be strategically chosen to favor the trans isomer. rsc.orgunisa.it The energy barrier for cis-trans isomerization is a key parameter that governs the conformational dynamics of these molecules. rsc.orgunisa.it

| Substituent Type (on C or N) | Predicted Effect on Isomer Stability | Rationale |

|---|---|---|

| Small, non-bulky groups (e.g., -H, -CH₃) | Smaller energy difference between cis and trans isomers. | Minimal steric hindrance allows for greater conformational flexibility. |

| Bulky groups (e.g., -t-butyl) | Strong preference for the trans isomer. rsc.orgunisa.it | Significant steric repulsion destabilizes the cis conformation where bulky groups are in closer proximity. nih.gov |

| Electron-withdrawing groups | May influence the rotational barrier by altering the double-bond character of the C-N bond. | Affects the electron density and resonance within the thioamide moiety. |

| Property | Amide (-CONH-) | Thioamide (-CSNH-) | Reference |

|---|---|---|---|

| Van der Waals Radius of Chalcogen | Oxygen: ~1.40 Å | Sulfur: ~1.85 Å | nih.gov |

| C=X Bond Length | C=O: ~1.23 Å | C=S: ~1.71 Å | nih.gov |

| Conformational Impact | Less steric hindrance. | Increased steric hindrance can restrict available conformational space. nih.gov |

The rotational barrier around the C-N bond, also known as the torsional potential, is significantly higher in thioamides compared to their amide counterparts. nih.gov This increased rigidity is a direct consequence of the enhanced double-bond character of the C-N bond. Theoretical calculations are essential for quantifying this rotational energy barrier. nih.govresearchgate.net

Steric effects play a crucial role in modulating this torsional landscape. nih.gov Bulky substituents on either the carbon or nitrogen atom can create steric strain, which may either increase the rotational barrier or, in cases of severe crowding, force the thioamide group to deviate from planarity. nih.gov Free energy calculations on thio-substituted dipeptides have shown that the bulkier sulfur atom leads to increased steric hindrance, which destabilizes certain regions of the conformational energy map and favors others. nih.gov This interplay between electronic effects (resonance) and steric hindrance ultimately defines the molecule's most stable three-dimensional structure.

Electronic Structure and Bonding Characteristics

The unique electronic nature of the thioamide bond underpins its distinct chemical properties. Quantum chemical calculations provide deep insights into the distribution of electrons and the character of the bonds within molecules like 3-(Acetoxymethyl)thiobenzamide.

Quantum chemical methods, such as ab initio calculations and Density Functional Theory (DFT), are indispensable for studying the electronic structure of thioamides. nih.govnih.gov These computational approaches can model molecular orbitals, calculate partial atomic charges, and characterize the nature of chemical bonds. researchgate.net For thioamide-containing systems, DFT methods like B3LYP with various basis sets (e.g., 6-31G*, 6-311G**) are commonly used to determine minimum energy conformations and analyze potential energy surfaces. nih.gov Such calculations reveal that the thioamide functional group features a strong attraction for electron density from conjugated systems, indicating a high degree of electron delocalization. researchgate.net

| Computational Method | Type of Information Obtained | Relevance to Thioamide Character |

|---|---|---|

| DFT (e.g., B3LYP) | Optimized molecular geometries, potential energy surfaces, rotational barriers. nih.gov | Predicts stable conformations and quantifies energy differences between isomers. |

| Ab Initio (e.g., MP2, CCSD(T)) | Accurate energies, bond orders, electronic properties. nih.gov | Provides a high-precision understanding of C-N bond rigidity and electronic distribution. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Atomic charges, orbital interactions, resonance structure contributions. | Elucidates the nature of the C=S and C-N bonds and the extent of lone pair delocalization. |

| Frontier Molecular Orbital (FMO) Analysis | Energies of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). | Helps predict chemical reactivity and electronic transition properties. |

A key feature of the thioamide bond is the significant delocalization of the nitrogen lone pair of electrons into the C=S π-system (n → π* interaction). This resonance is more pronounced in thioamides than in amides. The primary reason is the lower electronegativity and greater polarizability of sulfur compared to oxygen, which facilitates a greater contribution from the zwitterionic (bipolar) resonance form where the nitrogen is positively charged and the sulfur is negatively charged. nih.gov

Ab initio calculations have confirmed that this strong resonance effect is the origin of the high rotational barrier around the C-N bond. nih.gov The delocalization of the nitrogen lone pair imparts greater double-bond character to the C-N bond, making the amino group more conformationally rigid than in a corresponding amide. nih.gov This enhanced conjugation also influences the reactivity and spectroscopic properties of the entire molecule.

Elucidation of Reaction Mechanisms

Computational Prediction of Formation Routes and Energy Barriers

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involved in the synthesis of thioamides like this compound. Density Functional Theory (DFT) calculations are frequently employed to map out potential formation routes and to determine the energy barriers associated with each step. These theoretical investigations offer insights that are often difficult to obtain through experimental means alone.

A key area of study has been the formation of thiobenzamides from various precursors. For instance, the decomposition of N-substituted-N'-benzoylthioureas has been mechanistically studied using DFT calculations. researchgate.net These studies reveal that the electronic properties of substituents on the aryl group play a crucial role in directing the reaction pathway. The presence of electron-withdrawing groups at the para-position of the aryl group of the benzoylthiourea (B1224501) precursor is found to favor the formation of thiobenzamide (B147508). researchgate.netrsc.org

Theoretical studies based on B3LYP/6-31G* calculations have been applied to explore the mechanisms and regiochemistry of reactions that form similar sulfur-containing heterocyclic systems. nih.gov Such studies calculate the activation barriers for rate-determining steps, which is critical for predicting whether a reaction can occur under specific thermal conditions. nih.gov For example, in the condensation reactions of thiobenzamides, kinetic investigations combined with theoretical modeling propose a mechanism that involves the formation of N-halogenated thioamides as the rate-determining step. unibo.it The computational data helps to rationalize the observed reaction kinetics and the influence of different reagents on the reaction rate. unibo.it

Table 1: Computational Methods in Thioamide Formation Analysis

| Computational Method | Application | Key Findings / Predictions | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanism of thiobenzamide formation from benzoylthioureas. | Predicts reaction pathways; shows that electron-withdrawing groups on the precursor favor thiobenzamide formation. | rsc.org, researchgate.net |

| B3LYP/6-31G* | Mechanism and regiochemistry of reactions forming thiazoline (B8809763) derivatives. | Calculates activation energy barriers for rate-determining steps (e.g., Diels-Alder reactions). | nih.gov |

| Kinetic Modeling | Condensation reactions of thiobenzamides. | Supports a mechanism involving a rate-determining N-halogenation step. | unibo.it |

Investigation of Catalytic and Non-Catalytic Pathways

The synthesis of thiobenzamides can proceed through both catalytic and non-catalytic routes, and computational studies are instrumental in understanding the underlying mechanisms of each.

Catalytic Pathways: Many synthetic routes for thioamides employ catalysts to enhance reaction rates and yields. Computational studies help to elucidate the role of the catalyst in the reaction mechanism. For example, the decomposition of benzoylthioureas to form thiobenzamides can be achieved using an iodine-alumina catalyst under solvent-free conditions. researchgate.netrsc.org Mechanistic studies using DFT suggest how the catalyst facilitates the migration of aryl or phenyl groups to yield the final product. rsc.org Another investigated catalytic system involves a mixture of dimethyl sulfoxide (B87167) (DMSO), an acid, and a halide ion (DMSO–H+–X−) for the condensation of thiobenzamides. unibo.it Kinetic and computational data indicate that this mixture generates a positive halogen species that participates in the rate-determining step. unibo.it The choice of catalyst can be critical; for instance, the bromide ion was found to increase the reaction rate 150 times more than the chloride ion in this system. unibo.it Various other catalysts, such as copper and ionic liquids, have also been utilized in thioamide synthesis. mdpi.com

Non-Catalytic Pathways: In an effort to develop more sustainable and cleaner chemical processes, several non-catalytic methods for thioamide synthesis have been developed. mdpi.com These often rely on thermal conditions or the intrinsic reactivity of the starting materials. A notable example is the catalyst- and solvent-free Willgerodt–Kindler reaction, which can prepare aryl thioamides at elevated temperatures. mdpi.com Another approach is the decarboxylative reaction of aryl acetic or cinnamic acids with amines and elemental sulfur, which proceeds in the absence of any catalyst or solvent to form thioamides. mdpi.com Computational chemistry can model these uncatalyzed thermal reactions to predict their feasibility and energy requirements, comparing them directly with their catalyzed counterparts to guide the selection of optimal reaction conditions.

Table 2: Comparison of Catalytic and Non-Catalytic Thioamide Synthesis Pathways

| Pathway Type | Method | Catalyst / Conditions | References |

|---|---|---|---|

| Catalytic | Decomposition of Benzoylthioureas | Iodine-Alumina | rsc.org, researchgate.net |

| Condensation of Thiobenzamides | DMSO–H+–X− (X = Cl, Br) | unibo.it | |

| Non-Catalytic | Willgerodt–Kindler Reaction | Solvent-free, 100 °C | mdpi.com |

| Decarboxylative Reaction | Solvent-free, elemental sulfur | mdpi.com |

Molecular Modeling and Simulation Studies

Prediction of Molecular Interactions and Structural Features

Molecular modeling and simulation are indispensable for predicting the three-dimensional structure of this compound and its interactions with biological targets. These computational techniques provide atomic-level insights into the molecule's conformational preferences and binding modes. nih.govresearchgate.net

Computational methods such as molecular docking are widely used to predict how a ligand like a thiobenzamide derivative might bind to a protein's active site. mdpi.comjapsr.in Docking studies can identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, in studies of benzamide-based inhibitors, docking analyses have confirmed the ability of the amide group to form specific hydrogen bonds with amino acid residues in the target's binding pocket. mdpi.com These predictions are crucial for understanding structure-activity relationships and for the rational design of more potent analogs.

Beyond docking, quantum chemical calculations are used to investigate the intrinsic structural features of thioamide-containing molecules. Ab initio and DFT methods can determine the minimum energy conformations and the effect of substitutions on the molecule's geometry. nih.gov For instance, studies on thioamide-containing peptides have used these methods to calculate potential energy surfaces, revealing that thioamide substitution can stabilize specific secondary structures, such as β-strands. nih.gov Such theoretical results demonstrate how specific chemical modifications can be used to control the structural properties of a molecule. nih.gov

Table 3: Predicted Molecular Interactions and Structural Features for Thiobenzamide Analogs

| Feature / Interaction | Computational Method | Predicted Information | References |

|---|---|---|---|

| Binding Mode | Molecular Docking | Predicts orientation within a protein binding site; identifies key interactions (e.g., hydrogen bonds with specific residues). | nih.gov, mdpi.com |

| Conformational Stability | DFT / Ab Initio Calculations | Calculates potential energy surfaces to find minimum energy conformations and stable structures. | nih.gov |

| Structural Effects of Substitution | DFT / Ab Initio Calculations | Determines how chemical modifications influence molecular geometry and secondary structure. | nih.gov |

| Pharmacokinetic Properties | ADME Prediction Models | Predicts absorption, distribution, metabolism, and excretion properties of drug candidates. | japsr.in |

Design Principles for Conformational Control in Molecular Systems

Conformational control is a fundamental principle in medicinal chemistry and materials science, aiming to design molecules that preferentially adopt a specific three-dimensional shape, often referred to as the bioactive conformation. nih.gov Computational chemistry plays a pivotal role in establishing and applying these design principles to molecules like this compound. nih.govbohrium.com

The main goal is to reduce the flexibility of a molecule, thereby minimizing the entropic penalty upon binding to a target and enhancing potency and selectivity. bohrium.com Computational methods are used to predict the conformational preferences of designed molecules, ensuring they adopt low-energy conformations that are compatible with the target binding site. nih.gov

Several strategies are employed to achieve conformational control:

Introduction of Rigid Moieties: Incorporating rings or other rigid structural elements can significantly limit the number of accessible conformations.

Steric Hindrance: Introducing bulky groups can restrict rotation around specific bonds, favoring a particular spatial arrangement.

Intramolecular Hydrogen Bonding: Designing molecules capable of forming internal hydrogen bonds can lock the structure into a more rigid, predictable conformation.

Computational tools, including conformational analysis and the study of potential energy surfaces, allow researchers to assess the impact of these structural modifications before synthesis. drugdesign.org By combining data from computational predictions with experimental results from NMR and X-ray crystallography, a comprehensive understanding of a molecule's conformational behavior can be achieved. bohrium.com This integrated approach is crucial for the successful application of conformational control in structure-based drug design and the development of molecular systems with precisely defined shapes and functions. nih.govnih.gov

Table 4: Key Design Principles for Conformational Control

| Design Principle | Description | Computational Application | References |

|---|---|---|---|

| Structural Constraint | Introducing rigid elements (e.g., rings, double bonds) to limit bond rotations. | Modeling the effect of rigid groups on the overall molecular shape and energy landscape. | bohrium.com |

| Bioactive Conformation Stabilization | Ensuring the designed molecule's low-energy state resembles its conformation when bound to a target. | Comparing the calculated low-energy conformations with the bound conformations observed in crystal structures. | nih.gov |

| Predicting Conformational Preferences | Analyzing the molecule's potential energy surface to identify the most stable conformers. | Using methods like systematic scanning or molecular dynamics to explore conformational space. | nih.gov, drugdesign.org |

Q & A

Q. What are the recommended synthetic routes for 3-(Acetoxymethyl)thiobenzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves functionalization of thiobenzamide derivatives. For example, cross-dimerization reactions using thiobenzamide with ethyl bromoacetate under reflux conditions yield acetylated thiophene intermediates, which can be further modified . Optimization includes controlling stoichiometric ratios (e.g., 2:1 thiobenzamide to ethyl bromoacetate) and reaction time (8–12 hours at 80°C) to minimize side products. Purity is enhanced via recrystallization from chloroform, as demonstrated in analogous thiobenzamide syntheses .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction confirms molecular geometry. For thiobenzamide derivatives, hydrogen atoms are idealized with C–H distances of 0.93 Å (aromatic) and 0.86 Å (amide N–H), with refinement using SHELXL .

- 2D NMR : ¹H-¹³C HMBC experiments validate carbon-proton correlations, particularly for acetoxymethyl and thioamide groups. Chemical shifts for aromatic protons typically appear at δ 7.2–7.8 ppm, while the acetoxymethyl group resonates at δ 2.1–2.3 ppm .

Q. What are the key stability considerations for handling and storing this compound?

Methodological Answer:

- Thermal Stability : Thermal dissociation studies show reversible decomposition at >120°C, necessitating storage below 25°C in inert atmospheres .

- Moisture Sensitivity : The acetoxymethyl group is hydrolytically labile; anhydrous conditions (e.g., molecular sieves) are critical during synthesis.

- Safety Protocols : Use fume hoods, nitrile gloves, and sealed containers. Waste must be segregated and treated by certified agencies due to potential environmental toxicity .

Advanced Research Questions

Q. How does the acetoxymethyl group influence reactivity in cyclization reactions?

Methodological Answer: The acetoxymethyl moiety acts as a leaving group, facilitating nucleophilic substitution. For instance, in the synthesis of 1,2,4-thiadiazoles, the acetoxymethyl-thiobenzamide reacts with nitro-substituted thioamides via TBAP-mediated dimerization, forming heterocycles with >80% yield under mild conditions (40°C, 6 hours) . Computational modeling (DFT) can predict regioselectivity by analyzing electron density at sulfur and nitrogen centers .

Q. What are the implications of thermal dissociation products on biological activity?

Methodological Answer: Thermal dissociation of spiro-heterocyclization products (e.g., pyrrol-spiro-thiazoles) regenerates thiobenzamide and precursor reagents reversibly. This equilibrium affects bioactivity; antimicrobial assays (MIC testing) reveal that intact spiro-compounds exhibit higher activity (MIC 8–16 µg/mL against S. aureus) compared to dissociated fragments . Stability under physiological conditions (pH 7.4, 37°C) should be verified via HPLC-MS over 24 hours .

Q. How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to enzymes like cytochrome P450 (CYP3A4), which metabolizes thiobenzamide derivatives. Key interactions include hydrogen bonding between the thioamide sulfur and heme iron .

- MD Simulations : GROMACS can assess stability of ligand-protein complexes over 100 ns trajectories, focusing on RMSD (<2 Å) and binding free energy (MM-PBSA).

Q. How can conflicting data on reaction pathways be resolved using advanced analytical techniques?

Methodological Answer:

- Isotopic Labeling : Use ¹³C-labeled acetoxymethyl groups to track reaction intermediates via LC-MS. For example, in thiadiazole formation, isotopic enrichment confirms dimerization vs. cyclization pathways .

- In Situ NMR : Monitor reactions in real-time using a Bruker Avance III HD spectrometer with a cryoprobe. Peaks at δ 4.5–5.0 ppm (acetoxymethyl protons) disappear as intermediates form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.